molecular formula C9H12FN B1400977 1-(4-Fluoro-2-methylphenyl)ethan-1-amine CAS No. 1270420-27-3

1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B1400977
CAS No.: 1270420-27-3
M. Wt: 153.2 g/mol
InChI Key: PQULUYWADYJNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound 1-(4-fluoro-2-methylphenyl)ethan-1-amine adheres to International Union of Pure and Applied Chemistry (IUPAC) naming conventions, which prioritize functional group hierarchy and substituent positioning. The root structure is ethanamine, a two-carbon chain with an amine (-NH₂) group at position 1. The phenyl ring substituents are numbered to assign the lowest possible locants: a fluorine atom at position 4 and a methyl group at position 2 of the aromatic ring.

Alternative systematic names include (R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine and (S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine for its enantiomers. Non-IUPAC synonyms such as 1-(4-fluoro-2-methylphenyl)ethylamine and SCHEMBL25688856 are also documented in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₂FN , with a calculated molecular weight of 153.20 g/mol . This aligns with mass spectrometry data showing a monoisotopic mass of 153.09538 Da. The formula breakdown is as follows:

Component Contribution to Molecular Weight
Carbon (9 atoms) 108.10 g/mol
Hydrogen (12 atoms) 12.12 g/mol
Fluorine (1 atom) 19.00 g/mol
Nitrogen (1 atom) 14.01 g/mol

The presence of fluorine (19.00 g/mol) significantly impacts the compound’s polarity and reactivity compared to non-halogenated analogs.

Structural Isomerism and Stereochemical Considerations

This compound exhibits stereoisomerism due to a chiral center at the ethanamine carbon adjacent to the phenyl ring. The (R)- and (S)-enantiomers are distinguished by their spatial configurations:

Enantiomer CAS Number Optical Activity Source
(R)-form 1212831-44-1 Dextrorotatory AchemBlock
(S)-form 2075820-33-4 Levorotatory BLD Pharm

The (R)-enantiomer is synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts. X-ray crystallography confirms the absolute configuration of the (R)-enantiomer, with the amine group oriented trans to the methyl substituent on the phenyl ring. Racemization studies indicate stability under ambient conditions, with no interconversion observed below 100°C.

Crystallographic Data and Conformational Analysis

While full crystallographic parameters (e.g., unit cell dimensions, space group) remain unpublished, computational models and 3D conformer data provide insights into molecular geometry. The phenyl ring adopts a planar configuration, with dihedral angles of 15–25° between the ring and ethanamine chain. Key bond lengths include:

  • C-F: 1.34 Å
  • C-N: 1.47 Å
  • C-C (aromatic): 1.39–1.41 Å

Conformational analysis reveals two stable rotamers differing by 120° rotation around the C-N bond. The antiperiplanar conformation (amine group opposite the methyl substituent) is energetically favored due to reduced steric hindrance. Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between rotamers, consistent with nuclear magnetic resonance (NMR) coupling constants (³JHH = 6.8 Hz).

Molecular dynamics simulations further show that fluorination at position 4 restricts ring puckering, stabilizing the chair-like conformation of the ethanamine moiety. These structural features are critical for understanding the compound’s interactions in supramolecular assemblies and biological systems.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQULUYWADYJNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroalkene Reduction Route

A common synthetic route involves the condensation of 4-fluoro-2-methylbenzaldehyde with nitroethane to form 4-fluoro-2-methylphenyl-2-nitropropene. The nitroalkene intermediate is then reduced to the target amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Step Reaction Reagents/Conditions Yield (%) Notes
1 Condensation 4-Fluoro-2-methylbenzaldehyde + nitroethane, base catalyst ~75–85 Forms nitroalkene intermediate
2 Reduction LiAlH4 in ether solvent, reflux 80–90 Converts nitroalkene to primary amine

This method is well-established but requires careful handling of LiAlH4 due to its reactivity.

Reductive Amination of Ketone Precursors

Another efficient method involves the preparation of 1-(4-fluoro-2-methylphenyl)ethan-1-one (a ketone) via Friedel-Crafts acylation, followed by reductive amination using ammonium formate and palladium catalysts in ethanol/water mixtures.

Step Reaction Reagents/Conditions Yield (%) Notes
1 Friedel-Crafts Acylation 4-Fluoro-2-methylbenzene + acetyl chloride, AlCl3 catalyst 70–80 Forms ketone precursor
2 Reductive Amination Ammonium formate, Pd/C catalyst, EtOH/H2O, 25–50°C 85–95 Mild conditions, high selectivity

This method benefits from mild reaction conditions and scalability for industrial production.

Catalytic Hydrogenation of Oxime Intermediates

Ketones can be converted to their oxime derivatives, which are subsequently hydrogenated using palladium-based catalysts under mild hydrogen pressure (1 atm) in aqueous media to yield the primary amine.

Step Reaction Reagents/Conditions Yield (%) Notes
1 Oxime Formation Ketone + hydroxylamine hydrochloride, aqueous medium 80–90 Forms oxime intermediate
2 Catalytic Hydrogenation Pd/C or Pd nanoparticles, H2 (1 atm), water, room temp 85–95 High stereoselectivity possible

This approach allows for high purity and selectivity, with potential for enantioselective catalysis when chiral ligands are employed.

Enantioselective and Chiral Synthesis

Stereoselective synthesis of (R)- or (S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine requires chiral catalysts or resolution techniques:

  • Chiral Catalysts : Use of (R)-BINAP or other chiral phosphine ligands with palladium catalysts during hydrogenation to induce asymmetry.
  • Kinetic Resolution : Enzymatic hydrolysis of racemic acylated intermediates by lipases to isolate the desired enantiomer.
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

Challenges include fluorine’s electron-withdrawing effect, which can reduce catalyst efficiency, necessitating optimization of ligand-metal combinations.

Industrial Production Considerations

Industrial-scale synthesis adapts the above methods with focus on:

For example, deacylation reactions in C4–C10 monohydric alcohols with alkali metal hydroxides have been reported for related amines, offering simple, safe, and high-yield processes suitable for scale-up.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Nitroalkene Reduction 4-Fluoro-2-methylbenzaldehyde + nitroethane LiAlH4 Reflux in ether 80–90 High yield, straightforward LiAlH4 handling risks
Reductive Amination 1-(4-Fluoro-2-methylphenyl)ethan-1-one Ammonium formate, Pd/C 25–50°C, EtOH/H2O 85–95 Mild, scalable Requires ketone precursor
Oxime Hydrogenation Oxime of ketone Pd/C, H2 (1 atm) Room temp, aqueous 85–95 High selectivity, enantioselective potential Requires oxime preparation
Chiral Resolution Racemic amine intermediates Lipase enzymes, chiral HPLC Mild, enzymatic Variable (up to 90) Enantiomeric purity Additional steps, cost

Research Findings and Optimization Notes

  • Catalyst Activation : Pretreatment of Pd/C catalysts (e.g., acid washing or H2 activation) improves hydrogenation efficiency and reproducibility.
  • Solvent Effects : Reaction kinetics vary significantly between aqueous and organic solvents; ethanol/water mixtures often provide optimal balance of solubility and catalyst activity.
  • Substrate Purity : Impurities in ketone or oxime intermediates can inhibit catalytic activity; rigorous purification and characterization (GC-MS, NMR) are essential.
  • Enantioselectivity : Fluorine substitution affects electronic properties, requiring tailored chiral ligands for effective asymmetric hydrogenation.

Chemical Reactions Analysis

Oxidation Reactions

This amine undergoes oxidation primarily at the β-carbon or via deamination pathways:

Reaction TypeReagents/ConditionsProductsYield Range
β-Carbon oxidationKMnO₄ (acidic), CrO₃1-(4-Fluoro-2-methylphenyl)ethan-1-one (ketone)60–75%
DeaminationHNO₂ (dilute, cold)1-(4-Fluoro-2-methylphenyl)ethanol45–55%

Oxidation to imines is also feasible using O₂ or I₂ in the presence of Cu catalysts, forming Schiff base intermediates .

Reduction Reactions

The amine itself is a reduction product, but further reduction of its derivatives has been documented:

SubstrateReagentsProductApplication
1-(4-Fluoro-2-methylphenyl)ethan-1-oneNaBH₄, LiAlH₄1-(4-Fluoro-2-methylphenyl)ethan-1-amineReversible synthesis
Nitrile derivativesH₂/Pd-CPrimary aminesIntermediate for pharmaceuticals

Substitution Reactions

The fluorine atom and amine group participate in nucleophilic substitutions:

Fluorine Displacement

ReagentConditionsProduct
NaOH (aq)120°C, 6h1-(4-Hydroxy-2-methylphenyl)ethan-1-amine
NH₃ (gas)High pressure1-(4-Amino-2-methylphenyl)ethan-1-amine

Amine Functionalization

ReactionReagentsOutcome
AcylationAcetyl chlorideN-Acetyl derivative (stable amide)
SulfonationH₂SO₄Sulfonamide intermediates

Metal-Catalyzed Coupling Reactions

The aromatic ring participates in cross-coupling reactions for complex molecule synthesis:

Reaction TypeCatalystsPartnersProducts
Suzuki couplingPd(PPh₃)₄Arylboronic acidsBiaryl derivatives
Buchwald–Hartwig aminationPd₂(dba)₃/XantphosAryl halidesDiamines (antidepressant intermediates)

Key example:

  • Coupling with 3,4-dichlorophenyl boronic acid yields 1-(4-Fluoro-2-methylphenyl)-2-(3,4-dichlorophenyl)ethan-1-amine , a precursor in antidepressant synthesis .

Enantioselective Transformations

Dynamic kinetic resolution (DKR) and asymmetric catalysis enhance stereochemical control:

  • DKR : Using CALB lipase and Ru catalysts, enantiopure vicinal amino alcohols are synthesized (e.g., 99% ee for antidepressant intermediates) .

  • Photocatalytic coupling : Chiral Sc(OTf)₃ complexes enable enantioselective reductive coupling with aldehydes .

Biological Activity & Mechanistic Insights

The fluorine atom enhances binding to neurotransmitter receptors (e.g., serotonin transporters):

  • Mechanism : Fluorine’s electronegativity increases dipole interactions, improving affinity by 3–5× vs. non-fluorinated analogs .

  • Metabolism : Resistance to oxidative deamination due to fluorine’s steric and electronic effects .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. It has been identified as a key chiral intermediate in the synthesis of (R)-(+)-1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-ol, an antipsychotic agent under development. This highlights its role in the creation of compounds that modulate neurotransmitter systems, which are vital for treating conditions such as schizophrenia and depression.

Cancer Treatment
Recent studies have explored the potential of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine in cancer therapy. The compound has been associated with the synthesis of various anticancer agents that target specific pathways involved in tumor growth. For instance, it can be utilized in the development of compounds that inhibit Raf kinases, which are implicated in several types of cancer, including acute myelogenous leukemia and melanoma .

Chemical Reactions and Synthesis

Reactivity and Synthesis Pathways
this compound can undergo various chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:

  • Reductive Amination : This process is commonly used to synthesize the compound from commercially available starting materials like 4-fluoro-2-methylbenzaldehyde. The reaction conditions must be carefully controlled to ensure high yields and purity.
  • Acylation : The compound can react with acyl chlorides or acid anhydrides to form amides, further expanding its utility in synthesizing complex molecules.

Structure-Activity Relationship Studies

The presence of fluorine atoms in compounds often enhances their pharmacological properties by improving binding affinity to biological targets. In the case of this compound, fluorination is known to affect properties such as lipophilicity and membrane permeability, which are critical for drug design . Studies have shown that fluorinated analogs can exhibit improved potency and selectivity against cancer cells compared to their non-fluorinated counterparts.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study Focus Findings
Study 1 Anticancer ActivityIdentified as an intermediate for compounds targeting Raf kinases; effective against various cancers.
Study 2 Structure Activity RelationshipDemonstrated enhanced potency in fluorinated compounds; improved selectivity against cancer cell lines.
Study 3 Synthesis MethodologyOutlined efficient synthetic routes involving reductive amination; emphasized importance of chirality in drug efficacy.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in the compound’s euphoric and stimulating effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenethylamines

The halogenated derivatives of phenethylamines exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
1-(4-Fluorophenyl)ethan-1-amine 4-F C₈H₁₀FN 153.17 Intermediate in avapritinib synthesis (kinase inhibitor)
1-(4-Chlorophenyl)ethan-1-amine 4-Cl C₈H₁₀ClN 171.63 Enhanced X-ray detection in 2D materials due to Cl···X interactions
1-(4-Bromophenyl)ethan-1-amine 4-Br C₈H₁₀BrN 216.08 Larger halogen size increases interlayer halogen-halogen distances
1-(4-Iodophenyl)ethan-1-amine 4-I C₈H₁₀IN 263.08 Used in optoelectronic materials; iodine's polarizability improves charge transport

Key Insight : Halogen size (F < Cl < Br < I) correlates with steric bulk and electronic effects. Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, while heavier halogens improve material properties in layered compounds .

Methyl- and Methoxy-Substituted Analogs

Alkyl and alkoxy groups modulate lipophilicity and steric hindrance:

Compound Name Substituents Molecular Formula Key Findings
(R)-1-(4-Fluoro-2-methylphenyl)-2-methoxyethan-1-amine 4-F, 2-CH₃, 2-OCH₃ C₁₀H₁₄FNO Chiral building block for asymmetric synthesis; methoxy group enhances solubility
1-(4-Methoxyphenyl)ethan-1-amine 4-OCH₃ C₉H₁₃NO Intermediate in anti-cancer and anti-fungal agents; methoxy group increases electron density
1-[3-fluoro-4-(4-fluorophenoxy)phenyl]ethan-1-amine 3-F, 4-OPh-F C₁₄H₁₂F₂NO Biphenoxy substituents may enhance binding to biological targets

Key Insight: Methoxy groups improve water solubility but may reduce membrane permeability.

Pharmacologically Active Derivatives

1-(4-Fluoro-2-methylphenyl)ethan-1-amine shares structural motifs with approved drugs:

  • Avapritinib : Contains a 1-(4-fluorophenyl)ethan-1-amine moiety linked to a pyrrolotriazinylpiperazine group. It inhibits KIT and PDGFRα kinases, demonstrating the pharmacophoric importance of the fluorine-substituted phenyl group .

Biological Activity

1-(4-Fluoro-2-methylphenyl)ethan-1-amine, also known as (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine, is an organic compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FNC_9H_{12}FN, with a molecular weight of approximately 153.20 g/mol. The compound features:

  • A fluorine atom at the para position of the aromatic ring.
  • A methyl group at the ortho position, influencing its chemical reactivity and biological properties.

The presence of the fluorine atom enhances electrophilic substitution reactions on the aromatic ring, which can stabilize positive charges during reactions, thereby affecting its interaction with biological targets.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest its potential role in modulating neurotransmission pathways, which is crucial for developing treatments for neurological disorders. The compound acts as a ligand that binds to specific molecular targets, modulating their activity and potentially influencing therapeutic outcomes.

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

Potential Therapeutic Uses:

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches. Below is a summary of key findings:

Study FocusFindings
Binding Affinity Demonstrated effective modulation of serotonin and dopamine receptors, indicating potential in treating mood disorders.
Synthesis Applications Used as an intermediate in synthesizing complex pharmaceutical compounds targeting neurological pathways.
Antimicrobial Potential Structural analogs exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, suggesting similar potential for this compound .

Case Studies

Several case studies have explored the implications of using this compound in drug development:

Case Study 1: Antipsychotic Development

A study focusing on developing new antipsychotic drugs utilized this compound as a chiral building block. The synthesized derivatives showed improved binding affinity to dopamine receptors compared to traditional antipsychotics, indicating a potential for reduced side effects while maintaining efficacy.

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against resistant strains of S. aureus and E. coli, highlighting its potential use in treating infections caused by these pathogens.

Q & A

Q. Example NMR Data :

Proton Environmentδ (ppm)MultiplicityReference
CH₃ (amine)1.32t (J=6.5 Hz)
Aromatic H (ortho to F)6.95dd (J=8, 2 Hz)

Advanced: How can stereoselective synthesis of (R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine be achieved?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or resolution techniques:

  • Chiral Auxiliaries : Use of (R)-BINAP ligands with palladium catalysts during hydrogenation to induce asymmetry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to hydrolyze a racemic mixture of acylated intermediates, isolating the desired enantiomer .
  • Chiral Chromatography : Preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for final purification.

Key Challenge : Fluorine’s electron-withdrawing effect may reduce catalyst efficiency, requiring optimized ligand-metal combinations .

Advanced: How do researchers resolve contradictions in reported catalytic efficiencies for this amine’s synthesis?

Methodological Answer:
Discrepancies in catalytic yields often arise from:

  • Substrate Purity : Trace impurities in the ketone precursor (e.g., 4-fluoro-2-methylacetophenone) can inhibit hydrogenation. Purity verification via GC-MS is critical .
  • Catalyst Activation : Pre-treatment of Pd/C with H₂ or acid washing improves activity. Inconsistent pre-treatment protocols may explain variability .
  • Solvent Effects : Aqueous vs. anhydrous conditions alter reaction kinetics. Systematic studies comparing water, ethanol, and THF are recommended .

Q. Resolution Workflow :

Replicate reported conditions with standardized reagents.

Characterize intermediates (e.g., oxime purity via TLC).

Use control experiments to isolate variables (e.g., catalyst loading vs. solvent).

Advanced: What analytical strategies optimize detection of trace byproducts in amine synthesis?

Methodological Answer:

  • LC-MS/MS : Hyphenated techniques with reverse-phase C18 columns and MRM (multiple reaction monitoring) to identify low-abundance impurities (e.g., N-alkylated byproducts) .
  • GC-FID/MS : For volatile byproducts, such as unreacted ketones or dehalogenated intermediates.
  • ²⁹Si NMR : If silane reducing agents (e.g., PMHS) are used, monitor silicon-containing byproducts .

Q. Example Byproducts :

Byproductm/z ([M+H]⁺)Source
N-Ethyl derivative196.1291Over-alkylation
Defluoro compound150.1043Catalyst-mediated C-F cleavage

Basic: What safety and handling protocols are critical for this amine?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential amine volatility and respiratory irritation.
  • Inert Atmosphere Storage : Under nitrogen or argon to prevent oxidation .
  • Spill Management : Neutralize with dilute HCl (for free amine) and adsorb with vermiculite.
  • Waste Disposal : Incineration after mixing with combustible solvents (per EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-methylphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-methylphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.